1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol
Overview
Description
1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core substituted with a 4-methoxyphenyl group and a thiol group at the 2-position
Mechanism of Action
Target of Action
Similar compounds such as 5-[1-(4-methoxyphenyl)-1h-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3h)-thione have been reported to target glycogen synthase kinase-3 beta .
Mode of Action
Compounds with similar structures, like mebeverine, are known to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .
Biochemical Pathways
Related compounds have been shown to influence pathways related to oxidative stress and inflammation .
Pharmacokinetics
It is eliminated via multiple pathways including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting influenza a .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by cyclization and thiolation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the selective reduction of intermediates and the use of catalytic agents to enhance yield and purity. For example, the reduction of tert-butanesulfinyl ketimine with diethylzinc in the presence of catalytic nickel acetylacetonate followed by hydrolysis can yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxyphenyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives .
Scientific Research Applications
1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Comparison with Similar Compounds
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
- N-(4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-yl]ethyl)-4-pentylbenzenesulfonamide
Uniqueness: 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)15-14(16)18/h2-9H,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZOZSFUBAVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397384 | |
Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26495-07-8 | |
Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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